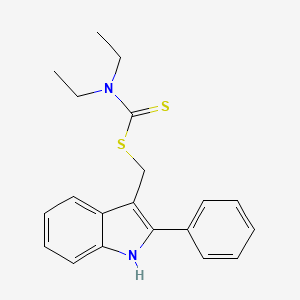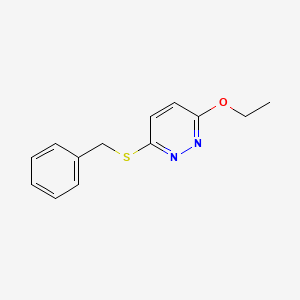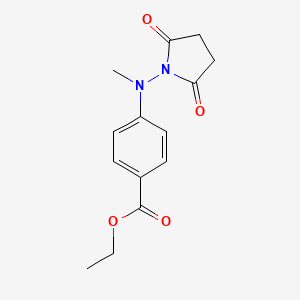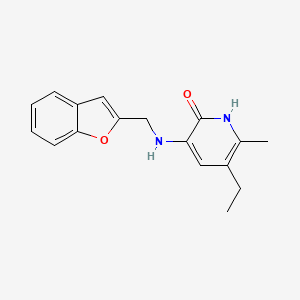
2,6-Dioxo-3-(propan-2-yl)hexahydropyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dioxo-3-(propan-2-yl)hexahydropyrimidine-4-carboxylic acid is a chemical compound known for its unique structure and properties. It belongs to the class of pyrimidine derivatives, which are widely studied for their biological and chemical significance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dioxo-3-(propan-2-yl)hexahydropyrimidine-4-carboxylic acid can be achieved through a multi-step process. One common method involves the reaction of ethyl acetoacetate with methyl carbamate to form methyloxazine. This intermediate is then reacted with propanolamine under solventless conditions to yield 1-propanol-6-methyl uracil. Finally, oxidation with selenium dioxide produces the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,6-Dioxo-3-(propan-2-yl)hexahydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like selenium dioxide.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Selenium dioxide is commonly used.
Reduction: Hydrogen gas or metal hydrides can be employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired product.
Major Products Formed
Scientific Research Applications
2,6-Dioxo-3-(propan-2-yl)hexahydropyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialized materials and chemicals
Mechanism of Action
The mechanism of action of 2,6-Dioxo-3-(propan-2-yl)hexahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. It can form hydrogen bonds and other interactions with proteins and nucleic acids, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
3-(3-Hydroxypropyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxaldehyde: A similar compound with a hydroxyl group.
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: Known for their biological activity
Uniqueness
2,6-Dioxo-3-(propan-2-yl)hexahydropyrimidine-4-carboxylic acid is unique due to its specific structure, which allows for distinct interactions and reactions compared to other similar compounds.
Properties
CAS No. |
89985-45-5 |
|---|---|
Molecular Formula |
C8H12N2O4 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
2,6-dioxo-3-propan-2-yl-1,3-diazinane-4-carboxylic acid |
InChI |
InChI=1S/C8H12N2O4/c1-4(2)10-5(7(12)13)3-6(11)9-8(10)14/h4-5H,3H2,1-2H3,(H,12,13)(H,9,11,14) |
InChI Key |
DPFDESMQDILWIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(CC(=O)NC1=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methyl-3-phenyl-5-[(phenylselanyl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B12913683.png)
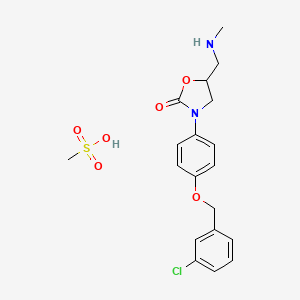

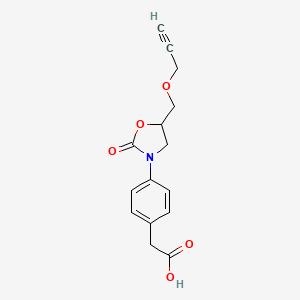
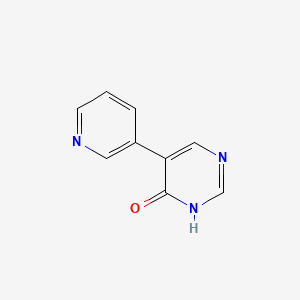
![2'-Deoxy-N-[4-hydroxy-4-(pyridin-3-yl)butyl]guanosine](/img/structure/B12913713.png)
![Isoxazole, 4,5-dihydro-3-phenyl-5-[(2,4,5-trichlorophenoxy)methyl]-](/img/structure/B12913715.png)
